Caulophyllumine A
Overview
Description
Caulophyllumine A is a naturally occurring alkaloid found in the roots of the plant species Caulophyllum robustum. This compound is a nitrogen-containing polycyclic aromatic hydrocarbon, specifically an azapyrene derivative. It is known for its unique structure and potential bioactive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Caulophyllumine A involves several steps, starting from readily available starting materials. The key steps include the formation of the azapyrene core through cyclization reactions and subsequent functionalization to introduce the necessary substituents. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and functionalization processes .
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its rarity and the complexity of its synthesis. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This would include the use of industrial-grade reagents, large-scale reactors, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Caulophyllumine A undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other substituting agents under various conditions depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can yield a variety of functionalized derivatives .
Scientific Research Applications
Caulophyllumine A has several scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity and properties of azapyrene derivatives.
Mechanism of Action
The mechanism of action of Caulophyllumine A involves its interaction with specific molecular targets and pathways. For example, its cytotoxicity against cancer cell lines is believed to be due to its ability to induce apoptosis through the activation of caspases and the disruption of mitochondrial function. Additionally, its acetylcholinesterase inhibitory activity is thought to result from its binding to the active site of the enzyme, preventing the breakdown of acetylcholine .
Comparison with Similar Compounds
Caulophyllumine A can be compared with other similar compounds, such as:
Caulophine: Another alkaloid found in Caulophyllum robustum with similar bioactive properties.
Matrine: An alkaloid with known anticancer and anti-inflammatory properties.
Solasodine: An alkaloid with antiproliferative effects against cancer cell lines.
Uniqueness: this compound is unique due to its rare azapyrene structure and its specific bioactive properties, which distinguish it from other alkaloids.
Properties
IUPAC Name |
1-(4-hydroxy-2,3-dimethoxyphenyl)-2-[(2S)-piperidin-2-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-19-14-11(6-7-12(17)15(14)20-2)13(18)9-10-5-3-4-8-16-10/h6-7,10,16-17H,3-5,8-9H2,1-2H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMMIRWNWGZONI-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1OC)O)C(=O)CC2CCCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1OC)O)C(=O)C[C@@H]2CCCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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